Decyl 1-thiohexopyranoside
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Overview
Description
Decyl 1-thiohexopyranoside: is a non-ionic surfactant with the molecular formula C16H32O5S . It is part of the alkyl glucosides family, which are known for their amphipathic properties, making them useful in various applications such as cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 1-thiohexopyranoside can be synthesized via enzymatic methods. One such method involves the use of engineered β-glucosidase in organic solvents and ionic liquids. The reaction typically includes glucose and decanol as substrates, with the enzyme catalyzing the reverse hydrolysis reaction. The highest yield of this compound (64 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units/ml enzyme in 20% (v/v) decanol, 20% (v/v) acetone, and 50% (v/v) [BMIm] [PF6] at 30°C .
Industrial Production Methods: The industrial production of this compound follows similar enzymatic synthesis routes, leveraging the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions. This method is advantageous due to the lower cost of glucose compared to activated glucosyl donors and simpler product separation .
Chemical Reactions Analysis
Types of Reactions: Decyl 1-thiohexopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Decyl 1-thiohexopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins due to its ability to solubilize and stabilize these proteins.
Medicine: Investigated for its potential as a drug carrier, enhancing the delivery and efficacy of therapeutic agents.
Industry: Utilized in the formulation of cleaning products, cosmetics, and food ingredients due to its non-ionic and amphipathic nature
Mechanism of Action
The mechanism by which decyl 1-thiohexopyranoside exerts its effects involves its amphipathic properties, allowing it to interact with both hydrophobic and hydrophilic molecules. This interaction facilitates the solubilization and stabilization of membrane proteins, enhancing their functionality and stability in various environments .
Comparison with Similar Compounds
Octyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications but differing in the length of the alkyl chain.
Decyl β-D-maltopyranoside: Similar in structure but with a maltose moiety instead of a hexopyranoside.
Uniqueness: Decyl 1-thiohexopyranoside is unique due to its specific structure, which provides distinct solubilization and stabilization properties, making it particularly useful in the study of membrane proteins and other applications requiring non-ionic surfactants .
Properties
IUPAC Name |
2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-22-16-15(20)14(19)13(18)12(11-17)21-16/h12-20H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUWOACRYZHYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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